molecular formula C9H10N2O2 B14702410 2-ethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one CAS No. 20348-20-3

2-ethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

Cat. No.: B14702410
CAS No.: 20348-20-3
M. Wt: 178.19 g/mol
InChI Key: YURXLAXCWJSYBK-UHFFFAOYSA-N
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Description

2-ethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by a fused ring system that includes a pyridine and an oxazine ring, making it a versatile scaffold for chemical modifications and functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired oxazinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Studied for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism by which 2-ethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one exerts its effects is often related to its ability to interact with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is unique due to its specific ring fusion and the presence of an ethyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable scaffold for designing new compounds with tailored properties.

Properties

CAS No.

20348-20-3

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

2-ethyl-4H-pyrido[3,2-b][1,4]oxazin-3-one

InChI

InChI=1S/C9H10N2O2/c1-2-6-9(12)11-8-7(13-6)4-3-5-10-8/h3-6H,2H2,1H3,(H,10,11,12)

InChI Key

YURXLAXCWJSYBK-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)NC2=C(O1)C=CC=N2

Origin of Product

United States

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